N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound classified as a benzothiazole derivative. This compound features a benzothiazole ring that is substituted with dimethoxy groups and an ethylthio group attached to a benzamide moiety. The molecular formula is , and it has a molecular weight of 366.47 g/mol. The compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and materials science .
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide typically involves several key steps:
The reactions are typically carried out in organic solvents such as dichloromethane or acetone, under reflux or room temperature conditions, depending on the specific step involved. Purification methods like High-Performance Liquid Chromatography (HPLC) are used to ensure the desired purity of the final product .
The molecular structure of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide can be represented as follows:
InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
This structure highlights the presence of two methoxy groups on the benzothiazole ring and an ethylthio group attached to the benzamide part of the molecule .
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide may undergo various chemical reactions typical for benzothiazole derivatives:
While specific targets for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide have not been definitively identified, similar benzothiazole derivatives are known to exhibit various biological activities:
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide is characterized by:
Key chemical properties include:
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide has several applications:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: